molecular formula C9H11N3S2 B15254649 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15254649
M. Wt: 225.3 g/mol
InChI Key: GXGTWZCQDMQDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with isopropyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Alkylated or acylated derivatives at the thiol group.

Scientific Research Applications

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(propan-2-yl)-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(propan-2-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiophene ring, which imparts specific electronic properties and enhances its biological activity. Compared to similar compounds, it may exhibit higher potency and selectivity in its biological applications.

Properties

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

4-propan-2-yl-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-3-4-14-5-7/h3-6H,1-2H3,(H,11,13)

InChI Key

GXGTWZCQDMQDBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.